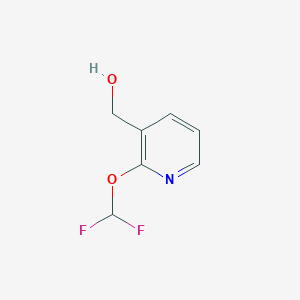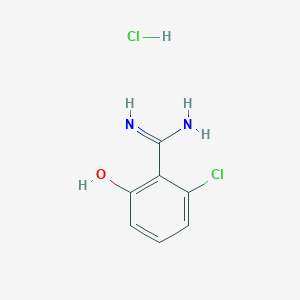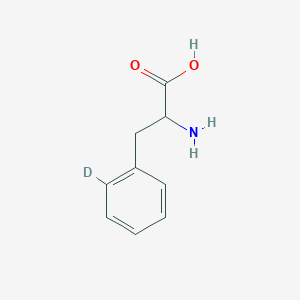
DL-Phenylalanine-2-D1
描述
DL-Phenylalanine-2-D1 is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 166.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
DL-Phenylalanine-2-D1 primarily targets dopamine receptors in the brain . Dopamine receptors are widely distributed within the brain where they play critical roles in motor functions, motivation, and cognition . The compound also interacts with other targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin .
Mode of Action
This compound interacts with its targets through a high-affinity transport mechanism . It is involved in the sodium-independent, high-affinity transport of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan . This interaction results in changes in the cellular activity and function of these targets.
Biochemical Pathways
This compound affects several biochemical pathways. It is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine . In addition, this compound is involved in the shikimate pathway, which leads to the production of phenylalanine and tyrosine .
Pharmacokinetics
It is known that this compound is distributed to the various tissues of the body via the systemic circulation . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
This compound has significant effects at the molecular and cellular levels. It is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It has been studied for its potential antidepressant activities in both in-vitro and in-vivo models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the body, the pH of the environment, and the temperature . .
生化分析
Biochemical Properties
DL-Phenylalanine-2-D1 participates in several biochemical reactions, primarily as a precursor to other important biomolecules. It interacts with enzymes such as phenylalanine hydroxylase, which converts it to tyrosine, a precursor for neurotransmitters like dopamine, norepinephrine, and epinephrine . Additionally, this compound interacts with large neutral amino acid transporters (LAT1), facilitating its cellular uptake . These interactions are crucial for maintaining amino acid balance and supporting neurotransmitter synthesis.
Cellular Effects
This compound influences various cellular processes, including protein synthesis and neurotransmitter production. It affects cell signaling pathways by serving as a precursor to dopamine and norepinephrine, which are vital for mood regulation and cognitive functions . Furthermore, this compound impacts gene expression by modulating the levels of these neurotransmitters, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to phenylalanine hydroxylase, facilitating its conversion to tyrosine . This conversion is essential for the synthesis of catecholamines, which play a significant role in neurotransmission. Additionally, this compound may influence enzyme activity by acting as a competitive inhibitor or substrate, thereby modulating metabolic flux and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of neurotransmitter synthesis and metabolic regulation . These temporal effects are crucial for understanding its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can enhance cognitive function and mood by increasing the levels of dopamine and norepinephrine . At high doses, it may lead to adverse effects such as oxidative stress and mitochondrial dysfunction . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylalanine and tyrosine metabolism pathways . It interacts with enzymes such as phenylalanine hydroxylase and tyrosine hydroxylase, facilitating the production of neurotransmitters and other bioactive molecules . These interactions are critical for maintaining metabolic homeostasis and supporting various physiological functions.
Transport and Distribution
Within cells and tissues, this compound is transported by large neutral amino acid transporters (LAT1), which facilitate its uptake and distribution . This transport mechanism ensures that this compound reaches its target sites, where it can participate in metabolic reactions and influence cellular function. Additionally, its distribution within tissues is influenced by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity and function, as it allows this compound to participate in metabolic reactions and influence cellular processes at the subcellular level .
属性
IUPAC Name |
2-amino-3-(2-deuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-QYKNYGDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=CC=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B1460013.png)

![7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1460016.png)
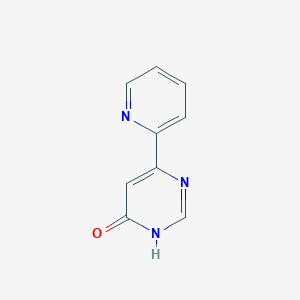
![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride](/img/structure/B1460018.png)
![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)
![4-(2-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460021.png)
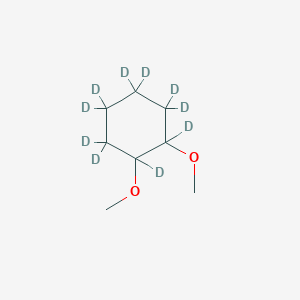
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1460023.png)
![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)
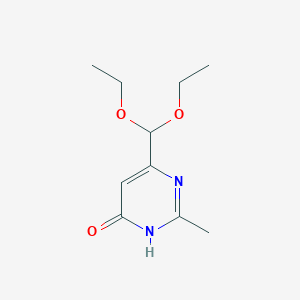
![Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1460029.png)
